Lipophilicity Differentiation: XLogP3 of 2.5 vs. Methoxy Analog (2.4) and Non-Fluorinated Analog (~2.0)
1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine exhibits an XLogP3 of 2.5, compared to 2.4 for the 4-methoxyphenyl analog and an estimated ~2.0 for the unsubstituted phenyl analog [1][2]. The 0.1 log unit higher lipophilicity relative to the methoxy analog suggests a modest but potentially meaningful increase in membrane permeability, while the 0.5 log unit gain over the phenyl analog is more pronounced and may translate to improved cellular uptake . This differentiation is relevant for medicinal chemistry campaigns where fine-tuning LogP within a narrow window is critical for balancing potency and clearance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 [1] |
| Comparator Or Baseline | 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine XLogP3 = 2.4; 1-(Azidoacetyl)-4-phenylpiperazine XLogP3 ~2.0 (estimated from structural analogs) [2] |
| Quantified Difference | ΔXLogP3 = +0.1 vs. methoxy analog; +0.5 vs. phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For lead optimization, even small changes in LogP can affect solubility, permeability, and metabolic stability, making the fluorinated compound a superior candidate for achieving balanced ADME profiles.
- [1] PubChem Compound Summary CID 117588097, 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine, XLogP3 = 2.5. View Source
- [2] PubChem Compound Summary CID 117588091, 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine, XLogP3 = 2.4. View Source
